Bisacurone C
Overview
Description
Bisacurone C is a chemical compound with the molecular formula C₁₅H₂₄O₃. It is a bisabolane-type sesquiterpenoid, which is a class of terpenes consisting of three isoprene units. This compound is isolated from the rhizomes of turmeric (Curcuma longa), a plant widely used in traditional medicine and as a culinary spice. This compound has garnered interest due to its various biological activities, including anti-inflammatory, antioxidant, and anti-metastatic properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of Bisacurone C can be achieved through the extraction from turmeric. The extraction process involves the use of multiple solvents with different polarities in a stepwise manner. This method allows for the purification of this compound without the need for column chromatography .
Extraction: The turmeric rhizomes are first dried and powdered.
Solvent Extraction: The powdered turmeric is subjected to solvent extraction using solvents like ethanol, methanol, or acetone.
Purification: The extract is then purified through a series of solvent extractions with varying polarities to isolate this compound.
Industrial Production Methods
In an industrial setting, the extraction of this compound from turmeric involves large-scale solvent extraction processes. The use of high-efficiency extraction techniques, such as supercritical fluid extraction, can enhance the yield and purity of this compound. The industrial process aims to produce this compound in high concentrations while minimizing the presence of other components .
Chemical Reactions Analysis
Types of Reactions
Bisacurone C undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different oxidized derivatives.
Reduction: Reduction reactions can convert this compound into reduced forms with different functional groups.
Substitution: Substitution reactions can introduce new functional groups into the this compound molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and nucleophiles are employed under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield oxidized sesquiterpenoids, while reduction can produce reduced sesquiterpenoids with altered functional groups .
Scientific Research Applications
Bisacurone C has several scientific research applications, including:
Chemistry: Used as a model compound for studying sesquiterpenoid synthesis and reactions.
Biology: Investigated for its anti-inflammatory and antioxidant properties in cellular and animal models.
Medicine: Explored for its potential therapeutic effects in treating inflammatory diseases, cancer, and metabolic disorders.
Industry: Utilized in the development of natural health products and dietary supplements .
Mechanism of Action
Bisacurone C exerts its effects through various molecular targets and pathways. It inhibits the NF-κB pathway, which is involved in the regulation of inflammatory responses. By inhibiting the phosphorylation of IKKα/β and NF-κB p65 subunit, this compound reduces the production of pro-inflammatory cytokines such as IL-6 and TNF-α. This mechanism underlies its anti-inflammatory and lipid-lowering effects .
Comparison with Similar Compounds
Bisacurone C is compared with other similar compounds, such as:
Curcumin: Another major compound from turmeric with well-known anti-inflammatory and antioxidant properties.
Turmerones: Sesquiterpenoids from turmeric with similar biological activities.
Elemene: A sesquiterpene with anticancer properties.
Furanodiene: A sesquiterpene with anti-inflammatory and anticancer activities.
Germacrone: A sesquiterpene with potential therapeutic effects.
This compound is unique due to its specific molecular structure and the distinct pathways it targets, making it a valuable compound for research and therapeutic applications .
Properties
IUPAC Name |
(6S)-6-[(1R,4R,5R)-4,5-dihydroxy-4-methylcyclohex-2-en-1-yl]-2-methylhept-2-en-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24O3/c1-10(2)7-13(16)8-11(3)12-5-6-15(4,18)14(17)9-12/h5-7,11-12,14,17-18H,8-9H2,1-4H3/t11-,12+,14+,15+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QJOWFYQIUZMPRY-CTHBEMJXSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)C=C(C)C)C1CC(C(C=C1)(C)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CC(=O)C=C(C)C)[C@H]1C[C@H]([C@](C=C1)(C)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
127214-86-2 | |
Record name | Bisacurone C | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0127214862 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Bisacurone C | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H4A7GQX5Z9 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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